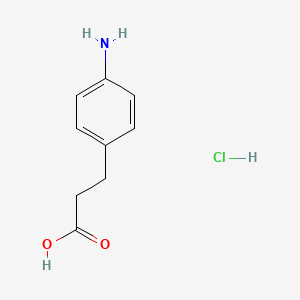

3-(4-Aminophenyl)propanoic acid;hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-(4-Aminophenyl)propanoic acid;hydrochloride: is an organic compound with the molecular formula C9H12ClNO2. It is also known as 4-APA or Fenamic acid. This compound is characterized by the presence of an amino group attached to a phenyl ring, which is further connected to a propanoic acid moiety. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications in scientific research and industry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Aminophenyl)propanoic acid typically involves the following steps:

Nitration of Benzene: Benzene is nitrated to form nitrobenzene using concentrated nitric acid and sulfuric acid.

Reduction of Nitrobenzene: Nitrobenzene is reduced to aniline (4-aminophenyl) using hydrogen gas in the presence of a catalyst such as palladium on carbon.

Friedel-Crafts Alkylation: Aniline undergoes Friedel-Crafts alkylation with propionic acid or its derivatives in the presence of a Lewis acid catalyst like aluminum chloride to form 3-(4-Aminophenyl)propanoic acid.

Industrial Production Methods

Industrial production of 3-(4-Aminophenyl)propanoic acid;hydrochloride involves large-scale synthesis using similar steps as mentioned above but optimized for higher yields and purity. The process includes:

- Continuous flow reactors for nitration and reduction steps.

- Use of high-pressure hydrogenation reactors for efficient reduction.

- Advanced purification techniques such as recrystallization and chromatography to obtain high-purity product.

Analyse Chemischer Reaktionen

Types of Reactions

3-(4-Aminophenyl)propanoic acid;hydrochloride undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

Reduction: The carboxylic acid group can be reduced to an alcohol.

Substitution: The amino group can participate in electrophilic substitution reactions, such as acylation or alkylation.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Substitution: Acyl chlorides or alkyl halides in the presence of a base like pyridine or triethylamine.

Major Products Formed

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of 3-(4-Aminophenyl)propanol.

Substitution: Formation of N-acyl or N-alkyl derivatives.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

Drug Development:

This compound serves as a crucial building block in the synthesis of pharmaceutical agents. Its structural properties enable the development of drugs targeting neurological disorders and pain management. For instance, derivatives of 3-(4-Aminophenyl)propanoic acid have been explored for their potential as analgesics and anti-inflammatory agents .

Anticancer Research:

Research has demonstrated that derivatives of this compound exhibit promising anticancer properties. A study evaluated various derivatives for their cytotoxic effects on A549 lung cancer cells, revealing that some reduced cell viability significantly, indicating potential for further development as anticancer therapeutics .

Biochemical Research

Enzyme-Substrate Interactions:

3-(4-Aminophenyl)propanoic acid; hydrochloride is utilized to investigate enzyme-substrate interactions in metabolic pathways. It acts as an analog to natural amino acids, allowing researchers to study enzyme specificity and mechanisms. Experimental results have shown that it can effectively inhibit certain enzymes, providing insights into their functions and potential therapeutic targets.

Peptide Synthesis:

The compound is also employed in peptide synthesis to introduce structural diversity into peptides. This can lead to the discovery of peptides with novel functions or enhanced stability, which are crucial for drug development.

Material Science

Advanced Materials Development:

In material science, 3-(4-Aminophenyl)propanoic acid; hydrochloride is investigated for its role in creating advanced materials such as polymers. Its functional groups can enhance the performance characteristics of these materials, making them suitable for various applications .

Data Table: Overview of Applications

| Application Area | Specific Use Cases | Results/Outcomes |

|---|---|---|

| Pharmaceuticals | Drug development for analgesics and anticancer agents | Significant reduction in cancer cell viability |

| Biochemical Research | Enzyme-substrate interaction studies | Insights into enzyme inhibition and specificity |

| Peptide Synthesis | Introduction of structural diversity in peptides | Discovery of novel peptides with enhanced stability |

| Material Science | Development of advanced polymers | Improved performance characteristics |

Case Studies

-

Anticancer Activity Study:

A recent study assessed the anticancer activity of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives against A549 cells. Compounds exhibited IC50 values indicating effective cytotoxicity, with some derivatives reducing cell viability by over 50% compared to control treatments . -

Enzyme Inhibition Assays:

In biochemical assays, 3-(4-Aminophenyl)propanoic acid; hydrochloride was tested against various enzymes involved in amino acid metabolism. The results indicated that certain concentrations led to significant inhibition rates, highlighting its potential as a therapeutic agent. -

Material Properties Enhancement:

Research into the use of this compound in polymer synthesis showed that incorporating it into polymer matrices improved thermal stability and mechanical properties, suggesting its utility in creating high-performance materials for industrial applications .

Wirkmechanismus

The mechanism of action of 3-(4-Aminophenyl)propanoic acid;hydrochloride involves its interaction with specific molecular targets and pathways:

Molecular Targets: It can interact with enzymes and receptors, modulating their activity.

Pathways Involved: It may influence signaling pathways related to inflammation and pain, thereby exerting its therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 4-Aminophenylacetic acid

- 4-Aminophenylbutyric acid

- 3-Aminophenylpropionic acid

Uniqueness

3-(4-Aminophenyl)propanoic acid;hydrochloride is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities. Its hydrochloride form enhances its solubility and stability, making it more suitable for various applications compared to its analogs.

Biologische Aktivität

3-(4-Aminophenyl)propanoic acid; hydrochloride, also known as 3-(4-aminophenyl)propionic acid, is a compound that has garnered interest in various fields of biological research due to its potential therapeutic applications. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings.

The compound is characterized by its amino group attached to a phenyl ring and a propanoic acid moiety. It serves as a building block in organic synthesis and peptide synthesis, with applications extending into medicinal chemistry. The synthesis of derivatives has been explored to enhance its biological activities, particularly in antimicrobial and anticancer domains .

Molecular Targets : The biological activity of 3-(4-aminophenyl)propanoic acid is primarily attributed to its interaction with specific enzymes and receptors. This interaction can modulate various signaling pathways related to inflammation, pain, and cellular proliferation.

Pathways Involved : Research indicates that the compound may influence pathways associated with anti-inflammatory responses and pain modulation. Its derivatives have shown promise in targeting multidrug-resistant pathogens and cancer cells .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of 3-(4-aminophenyl)propanoic acid derivatives against various pathogens, including multidrug-resistant strains. The Minimum Inhibitory Concentration (MIC) values for selected derivatives against key pathogens are summarized in Table 1.

| Pathogen | MIC (µg/mL) |

|---|---|

| Methicillin-resistant Staphylococcus aureus (MRSA) | 1 - 8 |

| Vancomycin-resistant Enterococcus faecalis | 0.5 - 2 |

| Pseudomonas aeruginosa | 16 - 64 |

| Acinetobacter baumannii | 32 - 64 |

These findings suggest that structural modifications can significantly enhance the antimicrobial properties of the base compound .

Anticancer Activity

The anticancer potential of 3-(4-aminophenyl)propanoic acid derivatives has been assessed using various cancer cell lines. Notably, one study demonstrated that certain derivatives reduced A549 lung cancer cell viability by approximately 50%. The cytotoxicity profiles compared favorably against standard chemotherapeutic agents like doxorubicin and cisplatin .

Case Studies

- Antioxidant Properties : A study evaluated several derivatives for their antioxidant activity using the DPPH radical scavenging assay. The most potent derivative exhibited antioxidant activity comparable to ascorbic acid, indicating potential applications in oxidative stress-related conditions .

- Cytotoxicity Assessment : In vitro studies on A549 cells revealed that selected compounds not only reduced cell viability but also inhibited cell migration, suggesting their potential as therapeutic agents in cancer treatment .

Safety Profile

While investigating the biological activities, it is essential to consider the safety profile of 3-(4-aminophenyl)propanoic acid; hydrochloride. According to safety data, it may cause skin and eye irritation and should be handled with care in laboratory settings.

Eigenschaften

IUPAC Name |

3-(4-aminophenyl)propanoic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2.ClH/c10-8-4-1-7(2-5-8)3-6-9(11)12;/h1-2,4-5H,3,6,10H2,(H,11,12);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXBLZZLFEIDRQG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCC(=O)O)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.65 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.